molecular formula C16H22N2O6 B15340315 Nicotine-N-beta-glucuronide, Methyl-d3

Nicotine-N-beta-glucuronide, Methyl-d3

Cat. No.: B15340315
M. Wt: 341.37 g/mol
InChI Key: SAWAIULJDYFLPD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotine-N-beta-glucuronide, Methyl-d3 (synonyms: NNAL-d3-N-b-glucuronide; 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol-N-beta-D-glucuronide) is a deuterated glucuronide conjugate of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a nitrosamine metabolite derived from nicotine. This compound is isotopically labeled with three deuterium atoms on the methyl group (methyl-d3), enhancing its utility as an internal standard in mass spectrometry (MS)-based assays for quantifying NNAL-glucuronide in biological samples . Its molecular formula is C₁₆H₂₀D₃N₃O₈ (MW: 388.39 g/mol), and it is primarily used in toxicokinetic studies to assess tobacco-related carcinogen metabolism .

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

341.37 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/i1D3

InChI Key

SAWAIULJDYFLPD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicotine-N-beta-glucuronide, Methyl-d3 involves the glucuronidation of nicotine. This process typically requires the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to nicotine. The reaction conditions often include a buffered solution at a specific pH, temperature control, and the presence of cofactors such as UDP-glucuronic acid .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely follows similar principles to laboratory synthesis, scaled up for larger production volumes. This would involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Structural Characteristics

Nicotine-N-beta-glucuronide, Methyl-d3 (CAS: 45040019) has the molecular formula C₁₆H₂₂N₂O₆ and a molecular weight of 341.37 g/mol . The structure includes:

  • A pyridine ring linked to a pyrrolidine moiety.

  • A β-D-glucuronic acid group conjugated to the pyrrolidine nitrogen.

  • Three deuterium atoms replacing hydrogens on the methyl group (denoted as "Methyl-d3").

This configuration enhances its stability in mass spectrometry (MS) detection while maintaining metabolic relevance .

Glucuronidation

  • Primary Pathway : Conjugation of nicotine with glucuronic acid via uridine diphosphate-glucuronosyltransferase (UGT) enzymes, predominantly UGT2B10 and UGT1A4 .

  • Deuterium Role : The Methyl-d3 label minimizes isotopic interference, enabling precise tracking of nicotine’s metabolic fate in vivo .

  • Metabolic Output : Constitutes 3–5% of total nicotine excretion in humans, forming a water-soluble metabolite for renal clearance .

Oxidative Pathways

While primarily a glucuronide, minor interactions occur with:

  • Cytochrome P450 2A6 (CYP2A6) : Competes with glucuronidation for nicotine metabolism .

  • Flavin-containing monooxygenase 3 (FMO3) : Mediates N-oxidation but does not directly act on the glucuronide .

Key Reaction Conditions:

ParameterValuePurpose
pH7.4Optimize enzyme activity
Temperature37°CMimic physiological conditions
Incubation Time2–4 hoursEnsure complete conjugation

Hydrolysis

  • Acidic Conditions : Glucuronide bond cleaves at pH < 3, releasing free nicotine-d3.

  • Enzymatic Hydrolysis : β-Glucuronidase treatment regenerates nicotine-d3, used in indirect quantification methods .

Thermal Stability

  • Stable at room temperature but degrades at >60°C due to glucuronic acid decomposition .

Direct LC/MS Quantification

  • Method : Uses deuterated internal standards (e.g., [methyl-d3]-N-1-beta-D-glucuronide) for calibration.

  • Advantages : Avoids β-glucuronidase treatment, reducing procedural losses (34% higher accuracy vs. indirect methods) .

Mass Spectrometry Signature

Ion Typem/z ValueSignificance
Protonated molecular ion339Intact glucuronide detection
Aglycone ion163Deuterated nicotine fragment

UGT2B10 Polymorphisms

  • UGT2B10*2 variant : Reduces glucuronidation efficiency by 40–60% , increasing free nicotine bioavailability .

  • Impact on Research : Altered metabolite ratios necessitate genotype stratification in pharmacokinetic studies .

Comparative Reactivity with Analogues

CompoundKey Reaction DifferenceMetabolic Significance
CotinineLacks glucuronide conjugationLonger half-life, weaker receptor binding
Nicotine N-oxideOxidative metabolism via FMO3Limited excretion pathway
Nicotine-N-beta-glucuronide (non-deuterated)Susceptible to isotopic interferenceLess precise in tracer studies

Scientific Research Applications

Nicotine-N-beta-glucuronide, Methyl-d3 is used extensively in scientific research to study nicotine metabolism and its effects on the body. It is particularly useful in pharmacokinetic studies, where researchers track the metabolism and excretion of nicotine in the body. This compound is also used in studies investigating the genetic and enzymatic factors that influence nicotine metabolism .

In addition to its use in pharmacokinetic studies, this compound is employed in toxicological research to understand the potential health effects of nicotine and its metabolites. It is also used in the development of smoking cessation therapies, as understanding nicotine metabolism can help in designing more effective treatments .

Comparison with Similar Compounds

Structural and Functional Analogues

Non-Deuterated Nicotine Glucuronides
  • Nicotine-N-glucuronide: A major Phase II metabolite of nicotine, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation. Unlike the deuterated variant, it lacks isotopic labeling, limiting its use as an internal standard. It serves as a biomarker for tobacco exposure .
  • Cotinine-N-glucuronide: Another nicotine metabolite with similar glucuronidation but derived from cotinine (a nicotine derivative). It is structurally distinct due to the absence of the nitrosamine group .
Deuterated Glucuronides
  • NNAL-N-glucuronide-d3: Direct non-deuterated counterpart of Nicotine-N-beta-glucuronide, Methyl-d3. Molecular formula: C₁₆H₂₃N₃O₈ (MW: 385.37 g/mol). Used to study nitrosamine detoxification pathways .
  • It is used in bacterial transport assays (e.g., M. bovis BCG studies) to track uptake kinetics via LC-MS/MS .
Non-Nicotine Glucuronides
  • Niacin acyl-β-D-glucuronide : A glucuronide conjugate of niacin (Vitamin B3), used to study vitamin metabolism. Differs in parent structure and biological role compared to nicotine-derived glucuronides .
  • Raltegravir-beta-D-glucuronide : A glucuronide metabolite of the antiretroviral drug raltegravir. Highlights the diversity of glucuronidation in drug metabolism .
Analytical Methods
  • This compound : Quantified using LC-MS/MS with deuterium labeling to correct for matrix effects. Calibration curves (e.g., 0.39–25.00 µM) ensure precision, similar to methionine-(methyl-d3) assays .
  • Non-deuterated glucuronides: Require external standardization, increasing susceptibility to ion suppression in MS .

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Label Primary Application Analytical Method
This compound C₁₆H₂₀D₃N₃O₈ 388.39 Methyl-d3 Internal standard for NNAL-glucuronide assays LC-MS/MS
NNAL-N-glucuronide C₁₆H₂₃N₃O₈ 385.37 None Biomarker for tobacco exposure LC-MS/MS
Methionine-(methyl-d3) C₅H₁₁D₃NO₂S 159.24 Methyl-d3 Bacterial transport studies LC-MS/MS
Niacin acyl-β-D-glucuronide C₁₂H₁₃NO₈ 299.23 None Vitamin B3 metabolism studies HPLC

Q & A

Q. Q1. What are the established methods for synthesizing Nicotine-N-beta-glucuronide, Methyl-d3?

Answer: The synthesis of quaternary N-glucuronides, including nicotine derivatives, typically involves glycosylation reactions. A validated approach uses methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide) uronate as a starting material. For example, CdCO₃ as a base in refluxing nitromethane significantly improves conversion rates (yield: ~41%) by facilitating heterogeneous catalysis. Subsequent hydrolysis of acetyl groups with lithium hydroxide and purification via cation exchange followed by preparative HPLC (>99% purity) are critical steps . Deuterated methyl groups (methyl-d3) are introduced during synthesis to enhance isotopic labeling for analytical applications.

Q. Q2. How is this compound used as an internal standard in metabolite quantification?

Answer: This deuterated compound serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows. Its structural similarity to non-deuterated nicotine glucuronides minimizes matrix effects and ion suppression. Researchers calibrate instrument responses by spiking known concentrations into biological matrices (e.g., plasma, urine), ensuring accurate quantification via standard curves. The deuterium label (methyl-d3) provides a mass shift (Δm/z = +3), enabling distinct detection without interference from endogenous metabolites .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions for synthesizing quaternary N-glucuronides like Nicotine-N-beta-glucuronide?

Answer: Key parameters include:

  • Base selection : CdCO₃ outperforms traditional bases (e.g., Ag₂O) by stabilizing intermediates and reducing side reactions.
  • Solvent system : Refluxing nitromethane enhances reaction kinetics.
  • Purification : Post-hydrolysis, cation exchange chromatography removes unreacted precursors, and preparative HPLC ensures high purity (>99%). Contradictions in yield (e.g., 8% vs. 41%) across studies highlight the sensitivity of glycosylation to base and solvent choices .

Q. Q4. What analytical challenges arise when quantifying Nicotine-N-beta-glucuronide in complex matrices, and how are they resolved?

Answer: Challenges include:

  • Matrix interference : Co-eluting compounds (e.g., flavonoids, monosaccharides) inhibit β-D-glucuronidase activity in enzymatic assays, leading to false negatives. Pre-treatment with solid-phase extraction (SPE) or immunoaffinity columns reduces interference .
  • Ion suppression in LC-MS : Use of SIL-IS (methyl-d3) normalizes signal variability. Gradient elution with HILIC columns improves separation of polar glucuronides .

Q. Q5. How do enzymatic hydrolysis conditions affect the recovery of nicotine metabolites from glucuronide conjugates?

Answer: β-D-glucuronidase efficiency varies with:

  • pH : Optimal activity occurs at pH 6.8–7.2. Acidic conditions (pH <5) deactivate the enzyme.
  • Temperature : Incubation at 37°C for 18–24 hours maximizes hydrolysis.
  • Inhibitors : EDTA is added to chelate metal ions that inhibit enzyme activity. Validation via spike-and-recovery experiments (e.g., 85–115% recovery) is mandatory to confirm hydrolysis efficiency .

Data Interpretation and Contradictions

Q. Q6. How should researchers address discrepancies in glucuronide quantification between enzymatic and LC-MS methods?

Answer: Enzymatic assays may underestimate concentrations due to incomplete hydrolysis or interference (e.g., flavonoids blocking β-D-glucuronidase). LC-MS provides higher specificity but requires rigorous method validation (e.g., cross-testing with certified reference materials). Discrepancies ≥20% warrant re-evaluation of hydrolysis protocols or matrix effects .

Q. Q7. What factors contribute to batch-to-batch variability in deuterated glucuronide synthesis?

Answer: Variability arises from:

  • Isotopic purity : Impurities in deuterated reagents (e.g., methyl-d3 iodide) reduce labeling efficiency. NMR or high-resolution MS confirms isotopic integrity.
  • Reaction monitoring : Real-time TLC or LC-MS tracks intermediate formation to halt reactions at optimal conversion points .

Methodological Best Practices

Q. Q8. What validation parameters are critical for LC-MS methods targeting Nicotine-N-beta-glucuronide?

Answer:

  • Linearity : R² ≥0.99 across the calibration range (e.g., 1–500 ng/mL).
  • Precision/Accuracy : Intra-day/inter-day CV ≤15%, accuracy 85–115%.
  • Limit of quantification (LOQ) : Signal-to-noise ratio ≥10 at the lowest calibrator.
  • Stability : Bench-top (24h), freeze-thaw (3 cycles), and long-term (-80°C, 6 months) stability assessments .

Q. Q9. How can researchers mitigate hydrolysis of glucuronide conjugates during sample storage?

Answer:

  • Temperature : Store samples at -80°C; avoid repeated freeze-thaw cycles.
  • Preservatives : Add sodium azide (0.1% w/v) to inhibit microbial β-glucuronidase activity.
  • Matrix separation : Centrifuge samples immediately post-collection to remove cellular enzymes .

Emerging Research Directions

Q. Q10. What novel applications exist for deuterated glucuronides in tracer studies?

Answer: Methyl-d3 labels enable:

  • Pharmacokinetic modeling : Tracking metabolite distribution in vivo via stable isotope dilution.
  • Enzyme kinetics : Differentiating endogenous vs. exogenous glucuronide pools in turnover studies.
  • Multi-omics integration : Correlating glucuronidation rates with transcriptomic/proteomic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.